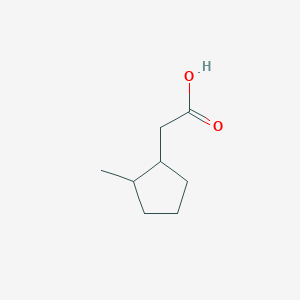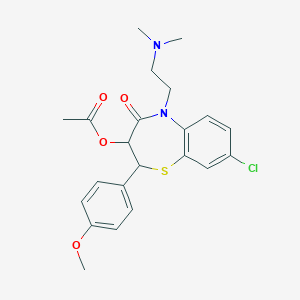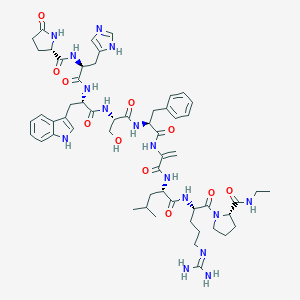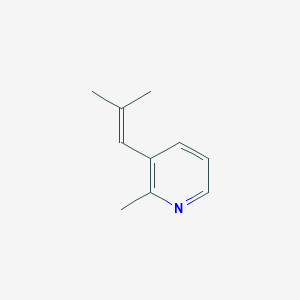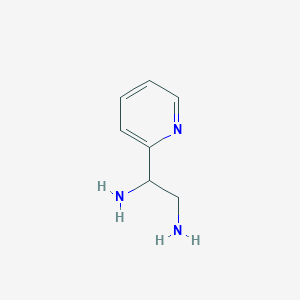
1-(Pyridin-2-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-Diaminoethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a diaminoethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Diaminoethyl)pyridine typically involves the reaction of 2-bromoethylamine with pyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group displaces the bromine atom. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of 2-(1,2-Diaminoethyl)pyridine can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2-Diaminoethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under mild conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,2-Diaminoethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(1,2-Diaminoethyl)pyridine exerts its effects is largely dependent on its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminoethylpyridine
- 2-(1,2-Diaminoethyl)benzene
- 2-(1,2-Diaminoethyl)quinoline
Uniqueness
2-(1,2-Diaminoethyl)pyridine is unique due to its dual amino groups, which provide additional sites for chemical modification and coordination. This makes it a versatile compound in both synthetic and applied chemistry.
Eigenschaften
CAS-Nummer |
115464-35-2 |
|---|---|
Molekularformel |
C7H11N3 |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
1-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C7H11N3/c8-5-6(9)7-3-1-2-4-10-7/h1-4,6H,5,8-9H2 |
InChI-Schlüssel |
COSJCAMRRQYRRD-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(CN)N |
Kanonische SMILES |
C1=CC=NC(=C1)C(CN)N |
Synonyme |
1,2-Ethanediamine,1-(2-pyridinyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


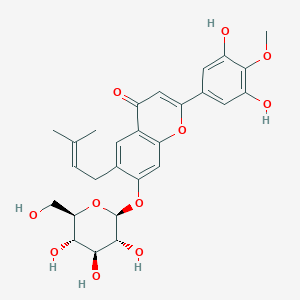
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
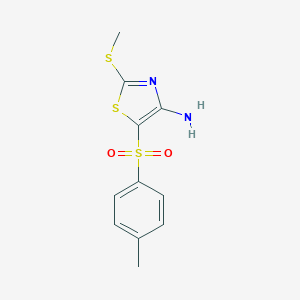
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)

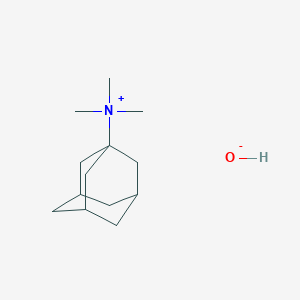
![4-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide](/img/structure/B39427.png)
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
